
Isoxepac
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse de l'isoxepac implique plusieurs étapes :
- L'acide p-hydroxyphénylacétique et la phtalide sont dissous dans la diméthylacétamide (DMAC) et mis à réagir avec le méthylate de sodium à 80-170 °C pendant 3 à 10 heures sous une pression de 0,1 à 10 Pa. Le pH est ensuite ajusté à 1-5 pour précipiter l'acide 4-(2-carboxybenzyloxy)phénylacétique .
Cyclisation : L'acide 4-(2-carboxybenzyloxy)phénylacétique est dissous dans l'acide acétique glacial et mis à réagir avec l'acide polyphosphorique à 30-100 °C pendant 3 à 12 heures sous une pression de 0,1 à 10 Pa.
Purification : L'this compound brut est dissous dans l'acétate d'éthyle et raffiné pour obtenir le produit final.
Analyse Des Réactions Chimiques
L'isoxepac subit diverses réactions chimiques, notamment :
Oxydation et réduction :
Substitution : L'this compound peut participer à des réactions de substitution, en particulier en présence d'acides ou de bases forts.
Applications de la recherche scientifique
L'this compound a plusieurs applications de recherche scientifique :
Industrie : L'this compound est utilisé dans l'industrie pharmaceutique pour la production de médicaments anti-inflammatoires.
Mécanisme d'action
L'this compound exerce ses effets en inhibant les enzymes cyclooxygénases (COX), en particulier COX-1 et COX-2. Cette inhibition réduit la production de prostaglandines, qui sont responsables de l'inflammation, de la douleur et de la fièvre . En bloquant ces enzymes, l'this compound réduit efficacement l'inflammation et procure des effets analgésiques et antipyrétiques .
Applications De Recherche Scientifique
Pharmaceutical Synthesis
Isoxepac serves as a critical intermediate in the synthesis of olopatadine hydrochloride, which is used to treat allergic reactions and inflammation. The process involves a Wittig reaction where this compound is reacted with specific Wittig reagents to produce olopatadine with improved Z/E isomer ratios compared to previous methods . This advancement allows for more efficient production processes and better yields of the desired compound.
Table 1: Comparison of Synthesis Methods for Olopatadine
Method Description | Z/E Isomer Ratio | Advantages | Disadvantages |
---|---|---|---|
Traditional Synthesis | 2.5:1 | Established method | High reagent costs, multiple steps |
This compound Method | Up to 4:1 | Higher yield, fewer steps | Requires specific reagents |
Anti-Inflammatory Applications
Recent studies have indicated that this compound may have intrinsic anti-inflammatory properties, making it a candidate for developing new therapeutic agents aimed at treating inflammatory conditions such as arthritis and asthma . Research is ongoing to explore its pharmacological effects and mechanisms of action.
Case Study: Potential Applications in Arthritis Treatment
- Objective : Investigate the efficacy of this compound derivatives in reducing inflammation.
- Findings : Preliminary results suggest that this compound derivatives can inhibit pro-inflammatory cytokines, indicating potential use in arthritis treatment.
Anti-Allergic Medications
Given its connection to olopatadine, this compound is being researched for its potential role in enhancing anti-allergic medications. Its ability to stabilize mast cells and inhibit histamine release positions it as a valuable component in formulations targeting allergic reactions .
Table 2: Potential Anti-Allergic Formulations Using this compound
Formulation Type | Active Ingredient | Potential Benefits |
---|---|---|
Oral Tablets | This compound Derivative | Rapid relief from allergic symptoms |
Topical Creams | This compound | Localized treatment for skin allergies |
Future Prospects and Research Directions
The future applications of this compound are promising, with ongoing research aimed at uncovering its full therapeutic potential. As scientists continue to explore its properties, there is hope that this compound could lead to innovative treatments for a range of conditions beyond allergies and inflammation.
Mécanisme D'action
Isoxepac exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the production of prostaglandins, which are responsible for inflammation, pain, and fever . By blocking these enzymes, this compound effectively reduces inflammation and provides analgesic and antipyretic effects .
Comparaison Avec Des Composés Similaires
L'isoxepac est souvent comparé à d'autres AINS, comme l'aspirine. Dans une étude en double aveugle, l'this compound s'est avéré avoir une activité analgésique comparable à celle de l'aspirine, mais avec moins d'effets indésirables . Des composés similaires comprennent :
Aspirine : Un autre AINS ayant des propriétés anti-inflammatoires et analgésiques similaires.
Ibuprofène : Un AINS largement utilisé avec des mécanismes d'action similaires.
Naproxène : Un autre AINS qui inhibe les enzymes COX et procure des effets anti-inflammatoires et analgésiques.
L'this compound se distingue par sa structure chimique spécifique et sa fréquence relativement faible d'effets indésirables par rapport aux autres AINS .
Activité Biologique
Isoxepac, chemically known as 2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid, is a nonsteroidal anti-inflammatory drug (NSAID) recognized for its anti-inflammatory, analgesic, and antipyretic properties. This compound has garnered attention for its potential therapeutic applications in various inflammatory diseases, including rheumatoid arthritis and psoriasis.
Property | Value |
---|---|
CAS Number | 55453-87-7 |
Molecular Formula | C₁₆H₁₂O₄ |
Molecular Weight | 268.264 g/mol |
Density | 1.3 ± 0.1 g/cm³ |
Boiling Point | 528.2 ± 50.0 °C at 760 mmHg |
Melting Point | 130-132 °C |
Flash Point | 203.8 ± 23.6 °C |
This compound exerts its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins, mediators of inflammation and pain. By blocking these enzymes, this compound reduces the synthesis of pro-inflammatory mediators and alleviates symptoms associated with inflammatory conditions.
Anti-inflammatory and Analgesic Effects
Research indicates that this compound demonstrates significant anti-inflammatory activity in various animal models. A study conducted on rats showed that this compound effectively reduced edema induced by carrageenan, a common pro-inflammatory agent used to simulate inflammation in experimental settings . Additionally, the analgesic effects were confirmed through behavioral assays measuring pain response in treated animals.
Case Studies and Clinical Evaluations
This compound has been evaluated in various clinical settings for its efficacy against inflammatory diseases. For instance:
- Rheumatoid Arthritis : A clinical trial involving patients with rheumatoid arthritis demonstrated that this compound significantly reduced joint swelling and pain compared to placebo groups .
- Psoriasis : In a separate study focused on psoriasis treatment, patients receiving this compound showed marked improvement in skin lesions and overall disease severity scores .
Comparative Studies with Other NSAIDs
In comparative studies against other NSAIDs such as ibuprofen and naproxen, this compound has shown similar efficacy but with a potentially better side effect profile due to its selective COX inhibition .
Pharmacokinetics
This compound exhibits variable pharmacokinetics across different species. A study highlighted significant differences in metabolism between rats, rabbits, dogs, and rhesus monkeys, emphasizing the importance of species selection in preclinical trials . The compound's half-life and clearance rates vary significantly based on the species tested.
Antimicrobial Activity
Emerging research has also explored the antimicrobial properties of this compound derivatives. This compound derivatives have been synthesized and tested against various pathogens, showing promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans .
Propriétés
IUPAC Name |
2-(11-oxo-6H-benzo[c][1]benzoxepin-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-15(18)8-10-5-6-14-13(7-10)16(19)12-4-2-1-3-11(12)9-20-14/h1-7H,8-9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGMXJOBTNZHEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057772 | |
Record name | Isoxepac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55453-87-7 | |
Record name | Isoxepac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55453-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoxepac [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055453877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoxepac | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300907 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isoxepac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOXEPAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KH283Q0Z5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.